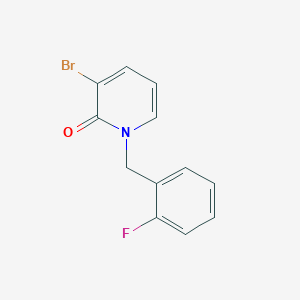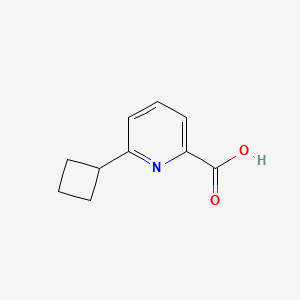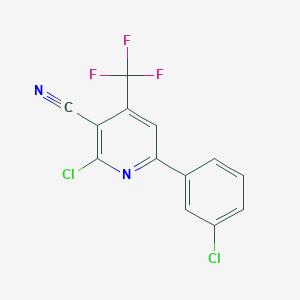
2-Chloro-6-(3-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to benzene and pyridine, it is composed of a six-membered ring with alternating double and single bonds, but one of the carbon atoms is replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of such compounds generally involves reactions like nucleophilic substitution or electrophilic aromatic substitution. The exact method would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of such compounds is generally planar due to the sp2 hybridization of the carbon and nitrogen atoms in the ring. The presence of electronegative atoms like nitrogen, chlorine, and fluorine would create regions of high electron density .Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and metal-catalyzed cross coupling. The exact reactions would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. For example, the trifluoromethyl group is electron-withdrawing, which would affect the compound’s reactivity. The presence of halogens like chlorine and fluorine might also affect the compound’s polarity, boiling point, and other physical properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- Synthesis of Trifluoromethylated N-heterocycles : A study by Channapur et al. (2019) described the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, demonstrating its utility as a versatile building block for creating trifluoromethylated N-heterocycles. This indicates potential applications of related compounds like 2-Chloro-6-(3-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile in synthesizing complex molecular structures (Channapur et al., 2019).
Optical and Structural Properties
Characterization of Pyridine Derivatives : Zedan et al. (2020) explored the optical and diode characteristics of two pyridine derivatives, showing their utility in understanding the molecular structures and electronic properties of similar compounds. This research might be relevant for investigating the structural and optical properties of 2-Chloro-6-(3-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile (Zedan et al., 2020).
Thermal and Spectroscopic Analysis : The study by Sadeek et al. (2015) on 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and its metal complexes provides insights into thermal and spectroscopic properties which could be analogous for compounds like 2-Chloro-6-(3-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile (Sadeek et al., 2015).
Chemical Reactivity and Complex Formation
- Reactivity with Transition Metals : The interaction of 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile with transition metals, as detailed by Sadeek et al. (2015), suggests possible avenues for exploring the reactivity of related compounds with metals, leading to the formation of new complexes (Sadeek et al., 2015).
Safety And Hazards
Zukünftige Richtungen
The study of pyridine derivatives is a vibrant field in organic chemistry, with potential applications in pharmaceuticals, agrochemicals, and materials science. Future research might focus on developing new synthetic methods, studying the compounds’ biological activity, or exploring their physical properties .
Eigenschaften
IUPAC Name |
2-chloro-6-(3-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl2F3N2/c14-8-3-1-2-7(4-8)11-5-10(13(16,17)18)9(6-19)12(15)20-11/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRGSEZMZQLIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(3-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2437202.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2437204.png)
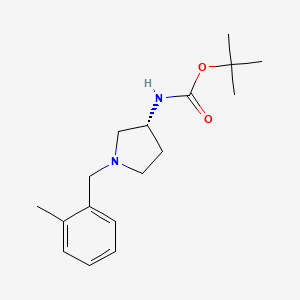
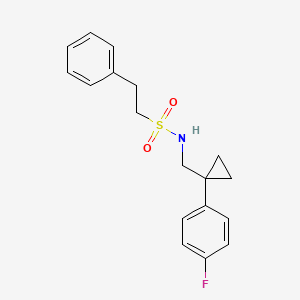
![7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2437210.png)
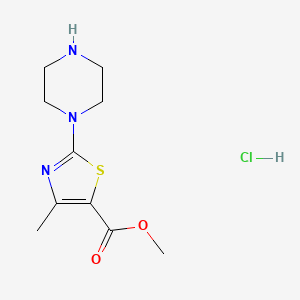
![[4-(4-Methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2437213.png)
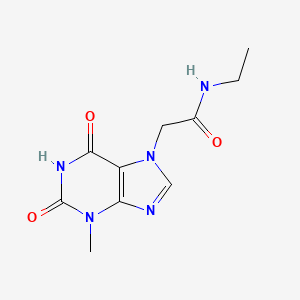

![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2437216.png)

![7-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B2437219.png)
